molecular formula C20H14ClFN4O B11462162 2-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide

2-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide

Cat. No.: B11462162
M. Wt: 380.8 g/mol
InChI Key: LHWHJUJIURWCRY-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups, including a chloro group, a fluorophenyl group, and a benzotriazole moiety, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide can be achieved through a multi-step process involving the following key steps:

  • Formation of 2-(4-fluorophenyl)-2H-1,2,3-benzotriazole

    • Starting with 4-fluoroaniline, react it with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
    • The diazonium salt is then reacted with sodium azide to form 4-fluorophenyl azide.
    • Cyclization of 4-fluorophenyl azide in the presence of a suitable catalyst, such as copper(I) iodide, yields 2-(4-fluorophenyl)-2H-1,2,3-benzotriazole.
  • Formation of 2-chloro-4-methylbenzoyl chloride

    • React 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride.
  • Coupling Reaction

    • React 2-(4-fluorophenyl)-2H-1,2,3-benzotriazole with 2-chloro-4-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

    • The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
  • Oxidation and Reduction Reactions

    • The benzotriazole moiety can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
  • Coupling Reactions

    • The compound can undergo coupling reactions with various electrophiles or nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution Products: New derivatives with different functional groups replacing the chloro group.

    Oxidation Products: Oxidized forms of the benzotriazole moiety.

    Reduction Products: Reduced forms of the benzotriazole moiety or other functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: The benzotriazole moiety can act as a ligand in metal-catalyzed reactions.

Biology

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features.

    Biological Probes: It can be used as a probe to study biological processes involving benzotriazole derivatives.

Medicine

    Pharmacology: The compound can be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It can be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can interact with metal ions or other biomolecules, leading to changes in their activity or function. The chloro and fluorophenyl groups can also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    2-chloro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

    2-chloro-N-[2-(4-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide: Similar structure but with a nitrophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 2-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide imparts unique properties, such as increased lipophilicity and potential interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its specific applications in various fields.

Properties

Molecular Formula

C20H14ClFN4O

Molecular Weight

380.8 g/mol

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C20H14ClFN4O/c1-12-2-8-16(17(21)10-12)20(27)23-14-5-9-18-19(11-14)25-26(24-18)15-6-3-13(22)4-7-15/h2-11H,1H3,(H,23,27)

InChI Key

LHWHJUJIURWCRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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